An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromo-4-methylpyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dibromo-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details a robust two-step synthetic pathway, starting from the commercially available 2-Amino-4-methylpyridine. Furthermore, it compiles essential analytical data for the structural elucidation and quality control of the final compound. Detailed experimental protocols and workflow diagrams are included to facilitate practical application in a laboratory setting.
Introduction
2,5-Dibromo-4-methylpyridine is a versatile synthetic intermediate widely employed in the development of novel pharmaceutical agents and functional materials. The strategic placement of two bromine atoms on the pyridine (B92270) ring offers multiple reaction sites for derivatization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of biologically active compounds and ligands for catalysis. This guide serves as a practical resource for chemists engaged in the synthesis and utilization of this important scaffold.
Synthesis of 2,5-Dibromo-4-methylpyridine
The synthesis of 2,5-Dibromo-4-methylpyridine is efficiently achieved through a two-step process. The first step involves the regioselective bromination of 2-Amino-4-methylpyridine to yield the intermediate, 2-Amino-5-bromo-4-methylpyridine. The subsequent step is a Sandmeyer-type reaction that converts the amino group to a second bromine atom, affording the desired product.
Synthetic Pathway Overview
The overall synthetic workflow is depicted below. This pathway is advantageous due to the use of readily available starting materials and reagents, and it provides good overall yields.
Caption: Two-step synthesis of 2,5-Dibromo-4-methylpyridine.
Characterization Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized 2,5-Dibromo-4-methylpyridine. The following tables summarize its key physical and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Citations |
| CAS Number | 3430-26-0 | [1],[2] |
| Molecular Formula | C₆H₅Br₂N | [3],[1] |
| Molecular Weight | 250.92 g/mol | [2],[4] |
| Appearance | White to light yellow or pale brown crystalline powder or solid. | [5],[4] |
| Melting Point | 37-42 °C | [2] |
Spectroscopic Data
| Technique | Data | Citations |
| ¹H NMR (CDCl₃) | Expected signals: Singlet for the methyl group (CH₃) around δ 2.4 ppm, and two singlets for the aromatic protons (CH) in the region of δ 7.5-8.5 ppm. | [6] |
| ¹³C NMR (CDCl₃) | Expected signals: A peak for the methyl carbon, and five distinct peaks for the pyridine ring carbons, with those bonded to bromine being significantly downfield. | |
| FTIR (KBr, cm⁻¹) | Characteristic peaks expected for C-H stretching of the methyl and aromatic groups (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). | [7],[4] |
| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z ≈ 251.9, showing a characteristic isotopic pattern for two bromine atoms. |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis and characterization of 2,5-Dibromo-4-methylpyridine. Standard laboratory safety precautions should be followed at all times.
Synthesis Workflow
The diagram below illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for synthesis and purification.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This procedure is adapted from established methods for the regioselective bromination of aminopyridines.[8][9]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF, approximately 5 volumes).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS, 1.0 eq) in DMF dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into a large volume of cold deionized water, which will cause a solid to precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash it with water, and dry it to obtain crude 2-Amino-5-bromo-4-methylpyridine. Further purification can be achieved by washing with a minimal amount of cold acetonitrile.[8]
Step 2: Synthesis of 2,5-Dibromo-4-methylpyridine
This protocol is based on the Sandmeyer reaction conditions reported for similar substrates.[10][11]
-
Reaction Setup: To a flask containing 48% aqueous hydrobromic acid (HBr, ~11.5 eq), add 2-Amino-5-bromo-4-methylpyridine (1.0 eq) and cool the mixture to below 2°C in a salt/ice bath.
-
Bromine Addition: Add bromine (Br₂, 3.0 eq) dropwise, keeping the internal temperature below 2°C.
-
Diazotization: Subsequently, add a solution of sodium nitrite (B80452) (NaNO₂, 5.0 eq) in water dropwise, maintaining the internal temperature below 5°C.
-
Reaction: Stir the reaction mixture between 0°C and 5°C for 1 hour.
-
Work-up: Carefully adjust the pH of the reaction mixture to approximately 13 by the slow addition of a 50% aqueous sodium hydroxide (B78521) (NaOH) solution, while cooling to manage the exothermic neutralization.
-
Extraction: After warming the mixture to room temperature, extract the product with diethyl ether.
-
Isolation and Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford 2,5-Dibromo-4-methylpyridine.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should be obtained using KBr pellets or as a thin film on a NaCl plate, scanning from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the exact mass and isotopic distribution pattern.
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus.
Applications in Drug Development
2,5-Dibromo-4-methylpyridine serves as a crucial building block in drug discovery. Its two bromine atoms can be sequentially or simultaneously functionalized, most commonly via Suzuki-Miyaura cross-coupling reactions, to introduce various aryl or heteroaryl moieties.[12] This allows for the rapid generation of libraries of complex molecules for screening against various biological targets. The pyridine nitrogen also provides a site for hydrogen bonding interactions, which can be critical for ligand-receptor binding.
Conclusion
This technical guide has outlined a reliable and scalable synthetic route for 2,5-Dibromo-4-methylpyridine and has compiled its essential characterization data. The provided protocols and workflows are intended to be a valuable resource for researchers in both academic and industrial settings, facilitating the synthesis and application of this versatile chemical intermediate in the advancement of chemical and pharmaceutical research.
References
- 1. 2,5-DIBROMO-4-METHYLPYRIDINE | CAS 3430-26-0 [matrix-fine-chemicals.com]
- 2. 2,5-二溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2,5-Dibromo-4-methylpyridine 3430-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,5-Dibromo-4-methylpyridine(3430-26-0) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 11. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
